Cas no 1040673-74-2 (2-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one)

2-(3,4-Dimethylphenyl)-5-[(3-fluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin-4-one core with substituted phenyl groups at the 2- and 5-positions. The presence of a 3-fluorophenylmethyl moiety and 3,4-dimethylphenyl group enhances its potential for selective binding interactions, making it a candidate for medicinal chemistry applications. Its structural complexity allows for fine-tuning of physicochemical properties, such as solubility and metabolic stability. The compound may serve as an intermediate or scaffold in the development of biologically active molecules, particularly in targeting central nervous system (CNS) or inflammatory pathways. Its synthetic versatility and functional group compatibility further support its utility in drug discovery research.
2-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one structure
1040673-74-2 structure
Product Name:2-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
CAS No:1040673-74-2
MF:C21H18FN3O
MW:347.385528087616
CID:5385165
Update Time:2025-10-22

2-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one Chemical and Physical Properties

Names and Identifiers

    • 2-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
    • 2-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
    • Inchi: 1S/C21H18FN3O/c1-14-6-7-17(10-15(14)2)19-12-20-21(26)24(8-9-25(20)23-19)13-16-4-3-5-18(22)11-16/h3-12H,13H2,1-2H3
    • InChI Key: GPXSMAWKIKVRSY-UHFFFAOYSA-N
    • SMILES: C12=CC(C3=CC=C(C)C(C)=C3)=NN1C=CN(CC1=CC=CC(F)=C1)C2=O

2-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one Pricemore >>

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F3382-0633-2μmol
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2-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one Related Literature

Additional information on 2-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Recent Advances in the Study of 2-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one (CAS: 104067-74-2)

The compound 2-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one (CAS: 104067-74-2) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This pyrazolo-pyrazinone derivative has garnered significant attention due to its unique structural features and potential therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its efficacy in various disease models.

One of the key findings in recent research is the compound's ability to modulate specific signaling pathways involved in inflammation and cancer progression. In vitro studies have demonstrated that 2-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one exhibits potent inhibitory activity against certain kinases, making it a potential candidate for targeted therapy. The compound's selectivity and binding affinity have been extensively characterized using X-ray crystallography and molecular docking simulations, providing valuable insights into its interaction with target proteins.

Pharmacokinetic studies have also been conducted to evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) properties. These studies have revealed favorable bioavailability and metabolic stability, suggesting that 2-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one could be a viable candidate for further preclinical development. Additionally, in vivo efficacy studies in animal models have shown promising results, with the compound demonstrating significant anti-inflammatory and anti-tumor effects at well-tolerated doses.

Recent synthetic chemistry efforts have focused on optimizing the compound's structure to enhance its potency and reduce potential off-target effects. Structure-activity relationship (SAR) studies have identified key modifications that can improve the compound's therapeutic index. These advancements have paved the way for the development of next-generation derivatives with improved pharmacological profiles.

In conclusion, 2-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one represents a promising scaffold for drug discovery in the fields of oncology and inflammation. Ongoing research continues to explore its full therapeutic potential, with several preclinical studies currently underway. The compound's unique chemical structure and demonstrated biological activity make it a compelling subject for further investigation in the chemical biology and pharmaceutical sciences.

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